molecular formula C14H17NO4 B12823140 (2R,5S)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid

(2R,5S)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12823140
M. Wt: 263.29 g/mol
InChI Key: PPRLCASKVDQSEK-NEPJUHHUSA-N
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Description

(2R,5S)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both benzyl and methoxycarbonyl functional groups. The compound’s stereochemistry is defined by its (2R,5S) configuration, which plays a crucial role in its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzyl bromide.

    Formation of Intermediate: The pyrrolidine is first reacted with benzyl bromide under basic conditions to form N-benzylpyrrolidine.

    Carboxylation: The N-benzylpyrrolidine is then subjected to carboxylation using carbon dioxide in the presence of a base to introduce the carboxylic acid group.

    Esterification: The carboxylic acid is esterified with methanol in the presence of an acid catalyst to form the methoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of benzyl ketone or benzyl aldehyde.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,5S)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,5S)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biochemical pathways. The benzyl and methoxycarbonyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid: shares similarities with other pyrrolidine derivatives such as:

Uniqueness

  • The presence of both benzyl and methoxycarbonyl groups in this compound distinguishes it from other pyrrolidine derivatives. These functional groups enhance its reactivity and potential applications in various fields.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(2R,5S)-1-benzyl-5-methoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H17NO4/c1-19-14(18)12-8-7-11(13(16)17)15(12)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12+/m1/s1

InChI Key

PPRLCASKVDQSEK-NEPJUHHUSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](N1CC2=CC=CC=C2)C(=O)O

Canonical SMILES

COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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